molecular formula C44H39N3O10S2 B1193872 2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate

2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate

Cat. No. B1193872
M. Wt: 833.93
InChI Key: DPEPUGYOCXGNNF-QLEYOENDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YK-5-252 is a dual action combretastatin A-4 (CA-4) prodrug which releases CA-4 through a disulfide bond cleavage mechanism and contains a near-infrared (NIR) fluorophore.

Scientific Research Applications

Synthesis and Characterization

  • Biscyanine dyes, closely related to the compound , have been synthesized and their electronic spectra analyzed. These dyes, including similar chromen-2-yl derivatives, are studied for their electron transitions and spectra, which are essential for understanding their applications in various scientific fields (Yelenich et al., 2014).
  • Another study focused on the synthesis of aromatic carbamates derivatives, with a chromen-2-one fragment. The process involves condensation reactions and forms chromene derivatives, highlighting the compound's synthetic versatility (Velikorodov et al., 2014).

Antibacterial Applications

  • Research into 4-hydroxy-chromen-2-one derivatives, which are structurally related to the specified compound, has shown significant antibacterial activity against various bacterial strains. This suggests potential uses in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Crystal Structure Analysis

  • The crystal structure of related compounds, like (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide methanol hemisolvate, has been studied. Understanding these structures aids in comprehending how such compounds might interact in various environments (Penthala et al., 2014).

Antimicrobial Activity

  • Studies on similar 2H-chromen-2-one derivatives have shown promising antimicrobial activities. These findings are crucial for the development of new antimicrobial drugs (Mandala et al., 2013).

Advanced Organic Synthesis

  • The compound's related derivatives are used to investigate novel synthetic pathways, as seen in the synthesis of new 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines. Such studies advance the field of organic chemistry and pharmacology (Fattahi et al., 2018).

Antioxidant Properties

  • The antioxidant properties of 4-hydroxycoumarin derivatives, structurally similar to the compound , have been investigated, suggesting potential applications in oxidative stress-related conditions (Stanchev et al., 2009).

properties

Product Name

2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate

Molecular Formula

C44H39N3O10S2

Molecular Weight

833.93

IUPAC Name

2-((2-(((2-Methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenoxy)carbonyl)oxy)ethyl)disulfaneyl)ethyl (4-((E)-2-(4-(dicyanomethylene)-4H-chromen-2-yl)vinyl)phenyl)carbamate

InChI

InChI=1S/C44H39N3O10S2/c1-50-38-18-14-30(9-10-31-24-40(51-2)42(53-4)41(25-31)52-3)23-39(38)57-44(49)55-20-22-59-58-21-19-54-43(48)47-33-15-11-29(12-16-33)13-17-34-26-36(32(27-45)28-46)35-7-5-6-8-37(35)56-34/h5-18,23-26H,19-22H2,1-4H3,(H,47,48)/b10-9-,17-13+

InChI Key

DPEPUGYOCXGNNF-QLEYOENDSA-N

SMILES

O=C(OCCSSCCOC(OC1=CC(/C=C\C2=CC(OC)=C(OC)C(OC)=C2)=CC=C1OC)=O)NC3=CC=C(/C=C/C4=C/C(C5=C(O4)C=CC=C5)=C(C#N)\C#N)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YK5-252;  YK-5252;  YK 5 252

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate
Reactant of Route 2
Reactant of Route 2
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate
Reactant of Route 3
Reactant of Route 3
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate
Reactant of Route 5
Reactant of Route 5
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate
Reactant of Route 6
Reactant of Route 6
2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate

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